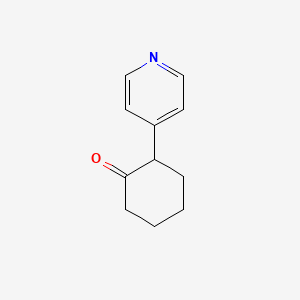

2-(Pyridin-4-yl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3297-69-6 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-pyridin-4-ylcyclohexan-1-one |

InChI |

InChI=1S/C11H13NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h5-8,10H,1-4H2 |

InChI Key |

RGEJCUIWCMDOOK-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C2=CC=NC=C2 |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=NC=C2 |

Other CAS No. |

3297-69-6 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl Cyclohexanone and Analogues

Direct Synthetic Routes to 2-(Pyridin-4-yl)cyclohexanone

Direct methods for the formation of the carbon-carbon bond between the cyclohexanone (B45756) and pyridine (B92270) moieties are of primary importance. These routes include Michael additions, Knoevenagel condensations, and nucleophilic aromatic substitutions.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a key strategy. nih.govorganic-chemistry.org In the context of synthesizing this compound, this typically involves the reaction of a cyclohexanone enolate with a vinylpyridine, such as 4-vinylpyridine (B31050). nih.govthieme-connect.com The reaction is thermodynamically controlled and effectively forms the desired carbon-carbon bond at the β-position of the vinyl group. organic-chemistry.org

Research has demonstrated that olefinic N-heterocycles, including 4-vinylpyridine, are effective Michael acceptors. nih.gov The process generally involves the nucleophilic attack of the cyclohexanone enolate on the vinylpyridine, followed by protonation to yield the final product. nih.gov For instance, the addition of a cyclohexanone enolate to 2-vinylpyridine (B74390) has been shown to produce the corresponding cyclohexanone adduct. nih.gov A specific example is the reaction with cyclohexanone, which can yield the adduct as a single diastereomer in 69% yield. nsf.gov The stereochemical outcome of these reactions can be influenced by the interconversion of diastereomeric intermediates at ambient temperatures, often leading to the thermodynamically more stable product. nih.gov

It has been noted that while 2- and 4-vinylpyridine readily undergo conjugate addition, 3-vinylpyridine (B15099) is less reactive. thieme-connect.com This difference in reactivity is attributed to the ability of the ring nitrogen to stabilize the intermediate carbanion, a stabilization that is not possible with 3-vinylpyridine. thieme-connect.com

Knoevenagel Condensation Approaches with Related Pyridine-Substituted Systems

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org While not a direct route to this compound itself, it is highly relevant for the synthesis of related pyridine-substituted systems. This reaction typically employs a weakly basic amine as a catalyst. wikipedia.org

In a typical Knoevenagel condensation, a carbonyl compound like an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group. wikipedia.org For example, the condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org A significant modification is the Doebner modification, which uses pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This often leads to concomitant decarboxylation. wikipedia.org

The relevance to the target molecule lies in the potential reaction between pyridine-4-carboxaldehyde and cyclohexanone. Mechanistically, the reaction can be catalyzed by various systems, including metal-organic frameworks, which have shown high yields in the condensation of aldehydes with active methylene compounds. acs.org The reaction pathway involves the formation of an enolate intermediate which then attacks the aldehyde, followed by elimination. organic-chemistry.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) offers a pathway where a nucleophile attacks an electron-poor aromatic ring, leading to substitution. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of a cyclohexanone enolate as the nucleophile with a pyridine ring bearing a suitable leaving group at the 4-position.

The reaction proceeds through a negatively charged intermediate. masterorganicchemistry.com The rate of reaction is generally not dependent on the leaving group's ability to depart but rather on the stability of this intermediate. masterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction by stabilizing this carbanionic intermediate. masterorganicchemistry.com While direct examples for the synthesis of the title compound are not abundant in the provided context, the general principles of SNA on pyridine rings are well-established. For instance, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example. masterorganicchemistry.com The reaction of 4-chloropyridine (B1293800) with various alcohols has also been studied, demonstrating the feasibility of nucleophilic substitution on the pyridine ring. bath.ac.uk

Multicomponent Reactions Incorporating Cyclohexanone and Pyridine Moieties

Multicomponent reactions (MCRs), where more than two starting materials react in a one-pot synthesis, are highly efficient for building molecular complexity. nih.gov Several MCRs are known to produce pyridine and quinoline (B57606) derivatives. For instance, the Hantzsch pyridine synthesis involves a condensation between an aldehyde, a β-keto ester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to a pyridine. frontiersin.org

A notable example involves the one-pot, four-component reaction of resorcinol, malononitrile (B47326), aromatic aldehydes, and cyclohexanone, catalyzed by a bis(imino)pyridine (BIMP) Fe(II) catalyst under solvent-free conditions, to yield pyranopyridine derivatives. researchgate.net Another approach is the synthesis of 2,4,6-triaryl pyridines through a one-pot, three-component reaction of acetophenones, aryl aldehydes, and ammonium acetate, showcasing the versatility of MCRs in pyridine synthesis. orgchemres.org These strategies highlight the potential for developing a multicomponent reaction that directly incorporates both cyclohexanone and a pyridine precursor to form this compound or its close analogs.

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic routes to this compound and its derivatives. Various catalytic systems, including phase transfer catalysis, have been explored.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. researchgate.netcrdeepjournal.org It typically employs a catalyst, such as a quaternary ammonium salt, to transport an anion from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.org This method offers mild reaction conditions and often leads to high yields. researchgate.netresearchgate.net

In the context of synthesizing pyridine derivatives, PTC has been successfully applied. For example, 2-pyridone compounds have been prepared from chalcones and various acetamides under PTC conditions. researchgate.net The synthesis of various compounds through alkylation reactions using PTC is also well-documented. crdeepjournal.org The application of PTC to the Michael addition of active methylene compounds to alkenes has been catalyzed by chitosan-grafted-poly(4-vinylpyridine) beads, which can be recycled. mdpi.com This suggests the potential for using PTC to facilitate the Michael addition between cyclohexanone and 4-vinylpyridine, potentially improving reaction rates and yields.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely adopted methodology for the formation of carbon-carbon bonds, and the α-arylation of ketones is a prominent application of this technology. nih.govchemie-brunschwig.ch The synthesis of this compound and its analogues frequently employs palladium-catalyzed systems to couple a cyclohexanone derivative with a pyridine-containing coupling partner.

The α-arylation of ketones, including cyclohexanone, with aryl halides is a well-established process. researchgate.net Seminal work in this area demonstrated the efficacy of palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, to facilitate the coupling of ketones with aryl bromides. For instance, the use of a Pd₂(dba)₃/Tol-BINAP catalytic system was reported for the intermolecular α-arylation of cyclohexanone. nih.gov The reaction proceeds through the formation of a palladium enolate intermediate, which then undergoes reductive elimination to form the desired α-aryl ketone. The choice of base is also critical, with reagents like sodium tert-butoxide (NaOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) commonly used, although potassium phosphate (B84403) (K₃PO₄) can be employed for substrates with base-sensitive functional groups. researchgate.net

The general catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone with a 4-halopyridine is depicted below:

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyridine to form a Pd(II)-pyridyl complex.

Enolate Formation: In the presence of a base, cyclohexanone is deprotonated to form a metal enolate.

Transmetalation (or related step): The enolate coordinates to the Pd(II) complex.

Reductive Elimination: The pyridyl group and the enolate couple, forming the C-C bond of this compound and regenerating the Pd(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand, the palladium precursor, the base, and the solvent. Bulky, electron-rich phosphine ligands, such as those based on a biphenyl (B1667301) backbone, have been shown to be particularly effective in promoting the α-arylation of ketones. researchgate.net

A key challenge in the α-arylation of ketones like cyclohexanone is controlling the degree of arylation, as polyarylated products can be a significant side reaction. researchgate.net The development of ligand systems that allow for selective monoarylation is an area of active research.

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Tol-BINAP | Cyclohexanone and 4-tert-butylbromobenzene | Early example of intermolecular Pd-catalyzed α-arylation of cyclohexanone. | nih.gov |

| Pd(OAc)₂ / Bulky, electron-rich phosphine ligands | Various aryl halides and ketones | Highly active catalysts for α-arylation, often with high selectivity. | researchgate.net |

| Pd(dba)₂ / BINAP | γ-lactam and aryl halides | Demonstrates α-arylation of cyclic amides, a related transformation. | nih.gov |

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogues is crucial when these compounds are intended for biological applications, as often only one stereoisomer exhibits the desired activity. scripps.edu Asymmetric induction, the preferential formation of one stereoisomer over another, is a key principle in stereoselective synthesis. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials derived from the "chiral pool." wikipedia.orgmdpi.com

External Asymmetric Induction: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. wikipedia.org In the context of synthesizing chiral analogues of this compound, an asymmetric α-arylation of cyclohexanone would be a highly desirable transformation. While the direct asymmetric α-arylation of cyclohexanone with a pyridine derivative to produce optically active this compound is a challenging reaction, related asymmetric α-arylations have been successfully developed. For instance, the intramolecular asymmetric α-arylation of aldehydes has been achieved using chiral phosphanyloxazoline ligands with a palladium catalyst, demonstrating the feasibility of creating chiral quaternary centers. mdpi.com The development of intermolecular variants applicable to cyclohexanone and pyridine electrophiles remains an area of interest.

Another strategy involves the asymmetric reduction of a prochiral precursor. For example, a 2-(pyridin-4-yl)cyclohex-2-enone could be subjected to an asymmetric conjugate addition or an asymmetric hydrogenation to introduce the chiral center.

Internal and Relayed Asymmetric Induction: These methods rely on a chiral element that is covalently attached to the substrate. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. wikipedia.org For example, a chiral amine can be condensed with racemic 2-arylcyclohexanones to form a mixture of imine isomers. Subsequent hydrogenation can proceed with high diastereoselectivity, and removal of the chiral auxiliary yields an optically active primary cis-2-arylcyclohexanamine. researchgate.net This general principle could be adapted for the synthesis of chiral this compound analogues.

Substrate Control: In this approach, an existing chiral center in the starting material directs the formation of a new stereocenter. wikipedia.org For instance, a convergent and stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives has been accomplished starting from chiral precursors. beilstein-journals.org

The stereoselective synthesis of analogues often involves multi-step sequences. For example, a 1,3-dipolar cycloaddition reaction between a 2,6-diarylidenecyclohexanone, isatin, and sarcosine (B1681465) can produce dispiro[oxindole-cyclohexanone]-pyrrolidines in a regioselective manner. researchgate.net While this example does not directly produce this compound, it illustrates a complex synthesis where stereochemistry is a key consideration.

| Strategy | Methodology | Example/Concept | Reference |

|---|---|---|---|

| External Asymmetric Induction | Asymmetric Catalysis | Palladium-catalyzed intramolecular asymmetric α-arylation of aldehydes using chiral phosphanyloxazoline ligands. | mdpi.com |

| Internal/Relayed Asymmetric Induction | Chiral Auxiliaries | Condensation of a racemic 2-arylcyclohexanone with a chiral amine, followed by diastereoselective hydrogenation and auxiliary removal to yield an optically active product. | researchgate.net |

| Substrate Control | Use of a chiral starting material to direct the stereochemical outcome of subsequent reactions. | Convergent and stereoselective synthesis of chiral cyclohexylamine derivatives from chiral precursors. | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyridin 4 Yl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the chemical environment of protons within the 2-(Pyridin-4-yl)cyclohexanone molecule. The chemical shifts (δ) are indicative of the electronic shielding around a proton, while the coupling patterns reveal the number of neighboring protons.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring typically appear in the downfield region (higher ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons on the cyclohexanone (B45756) ring are found in the upfield region (lower ppm).

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.5 - 8.7 | Doublet (d) | ~6.0 |

| Pyridine H-3, H-5 | ~7.2 - 7.4 | Doublet (d) | ~6.0 |

| Cyclohexanone H-2 | ~3.5 - 3.7 | Multiplet (m) | - |

| Cyclohexanone H-3, H-6 (axial & equatorial) | ~1.6 - 2.5 | Multiplets (m) | - |

| Cyclohexanone H-4, H-5 (axial & equatorial) | ~1.6 - 2.5 | Multiplets (m) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. The protons on the cyclohexanone ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling with adjacent protons.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbonyl carbon of the cyclohexanone ring is the most deshielded, appearing at a significantly downfield chemical shift. The carbons of the pyridine ring also appear in the downfield region, while the aliphatic carbons of the cyclohexanone ring are found upfield.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Cyclohexanone C-1) | ~208 - 212 |

| Pyridine C-4 | ~150 - 152 |

| Pyridine C-2, C-6 | ~148 - 150 |

| Pyridine C-3, C-5 | ~123 - 125 |

| Cyclohexanone C-2 | ~55 - 58 |

| Cyclohexanone C-6 | ~42 - 45 |

| Cyclohexanone C-3 | ~30 - 33 |

| Cyclohexanone C-5 | ~27 - 30 |

| Cyclohexanone C-4 | ~25 - 28 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. capes.gov.brcapes.gov.br

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons on the cyclohexanone ring and within the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. sdsu.edu This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, an HMBC correlation between the cyclohexanone H-2 proton and the pyridine C-4 carbon would definitively establish the point of attachment between the two rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The FT-IR spectrum of this compound is characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the cyclohexanone ring. nist.gov

C=C and C=N Stretching (Pyridine Ring): Aromatic ring stretching vibrations for the pyridine moiety typically appear in the 1400-1600 cm⁻¹ region. nist.govresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexanone ring are observed in the 2850-3000 cm⁻¹ range, while aromatic C-H stretching from the pyridine ring appears above 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the pyridine ring can be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | ~2850 - 2960 | Medium to Strong |

| C=O Stretch | ~1705 - 1720 | Strong |

| Aromatic C=C and C=N Stretch | ~1400 - 1600 | Medium to Strong |

| C-N Stretch | ~1000 - 1300 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be expected:

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which is often weak or absent in the IR spectrum, can give a strong signal in the Raman spectrum, typically around 990-1030 cm⁻¹. nih.gov

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, though its intensity can vary.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification and characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of organic compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing its exact mass with high accuracy and resolving power. nih.govresearchgate.netpnnl.gov For this compound, with a molecular formula of C₁₁H₁₃NO, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm), which confirms the molecular formula and distinguishes it from other potential isobaric compounds. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Theoretical Exact Mass | 175.099714 u |

| Experimentally Determined Mass | Typically within ± 5 ppm of the theoretical value |

| Ionization Mode | Electrospray Ionization (ESI), Electron Ionization (EI) |

Note: The exact experimentally determined mass would be obtained from a specific HRMS measurement.

Electron Ionization (EI) mass spectrometry is a powerful tool for understanding the fragmentation pathways of organic molecules. chemguide.co.ukuni-saarland.de The mass spectrum of this compound exhibits a characteristic pattern of fragment ions that provides valuable structural information. libretexts.org The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 175 u). appchemical.com

Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this can lead to the loss of the pyridinyl group or fragmentation of the cyclohexanone ring. nist.gov Another common fragmentation for cyclic ketones involves a series of ring cleavages. miamioh.eduaip.org The stability of the pyridine ring means that fragments containing this moiety are often prominent in the spectrum.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Plausible Fragment Structure/Loss | Fragmentation Process |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₀O]⁺ | Loss of pyridine radical |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Cleavage of the cyclohexanone ring |

Note: The relative intensities of these peaks would depend on the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation and intermolecular interactions. nih.gov

Single-crystal X-ray diffraction analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This technique is crucial for determining the preferred conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric and torsional strain. youtube.comdalalinstitute.com The orientation of the pyridin-4-yl substituent, whether it is in an axial or equatorial position on the cyclohexanone ring, can be unambiguously determined. This conformational preference is influenced by steric hindrance and potential intramolecular interactions. beilstein-journals.orgresearchgate.net

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. rsc.org For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming C-H···N or O-H···N hydrogen bonds with neighboring molecules or solvent molecules if present. nih.govmdpi.comepa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring is a key chromophore, and its π → π* transitions are typically observed in the UV region. nist.gov The carbonyl group of the cyclohexanone moiety also contributes to the electronic spectrum, with a weaker n → π* transition at a longer wavelength. nist.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific conformation of the molecule. The conjugation between the pyridine ring and the cyclohexanone ring is limited, but electronic interactions can still be observed.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~250-280 | Pyridine ring |

| n → π | ~280-300 | Carbonyl group |

Note: The exact λmax values can vary depending on the solvent and experimental conditions.

Reactivity and Derivatization Chemistry of 2 Pyridin 4 Yl Cyclohexanone

Reactions at the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group is a cornerstone of organic chemistry, and in 2-(Pyridin-4-yl)cyclohexanone, it behaves as a typical ketone. It is susceptible to attack by nucleophiles and can participate in condensation reactions by acting as either an electrophile or, via its enolate, a nucleophile.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the cyclohexanone moiety renders the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. This leads to the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol.

Common nucleophilic addition reactions applicable to ketones like this compound include reduction by hydride reagents and addition of organometallic compounds.

Reduction: Complex metal hydrides such as Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminium hydride (LiAlH₄) are standard reagents for the reduction of ketones to secondary alcohols. The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. Subsequent workup with a protic solvent provides the corresponding alcohol, 2-(Pyridin-4-yl)cyclohexanol. Due to the substitution at the 2-position of the cyclohexanone ring, the approach of the hydride can occur from two different faces, potentially leading to a mixture of diastereomeric alcohol products (cis and trans isomers).

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), readily add to the carbonyl group. For instance, the reaction with phenylmagnesium bromide (PhMgBr) would attack the carbonyl carbon, and after acidic workup, would yield 1-phenyl-2-(pyridin-4-yl)cyclohexan-1-ol pearson.com. This reaction is a powerful tool for forming new carbon-carbon bonds.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | 1. NaBH₄ 2. H₂O | 2-(Pyridin-4-yl)cyclohexanol |

| This compound | 1. PhMgBr 2. H₃O⁺ | 1-Phenyl-2-(pyridin-4-yl)cyclohexan-1-ol |

Condensation Reactions

Ketones with α-hydrogens, such as this compound, can undergo condensation reactions where new carbon-carbon bonds are formed. These reactions can be catalyzed by either acid or base.

Aldol (B89426) Condensation: Under basic conditions, a base can abstract an α-hydrogen from the cyclohexanone ring to form a resonance-stabilized enolate ion pearson.com. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone (an aldol adduct). This adduct often undergoes subsequent dehydration, especially with heating, to yield an α,β-unsaturated ketone, which is stabilized by conjugation pearson.comqiboch.com.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the ketone reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270) wikipedia.orgmdpi.com. The reaction involves a nucleophilic addition followed by a dehydration step to produce a stable α,β-unsaturated product wikipedia.org.

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions with electrophiles, most notably metal ions and alkylating/oxidizing agents.

Coordination Chemistry with Metal Centers

The pyridine moiety is an excellent ligand in coordination chemistry, readily coordinating to a wide range of transition metal ions through its nitrogen atom to form stable metal complexes wikipedia.orgresearchgate.net. While specific studies on this compound as a ligand are not detailed in the provided search results, its behavior can be inferred from extensive research on other pyridyl-containing ligands. It can act as a monodentate ligand, coordinating to a single metal center. The resulting complexes, such as those with cobalt(II) or iron(II), can exhibit various geometries, including octahedral or tetrahedral, depending on the metal ion and other coordinating ligands wikipedia.orgmdpi.com.

Table 2: Potential Coordination Complexes

| Ligand | Metal Salt | Potential Complex Geometry |

|---|---|---|

| This compound | CoCl₂ | Tetrahedral or Octahedral |

| This compound | Fe(BF₄)₂ | Octahedral |

N-Oxidation and Quaternization

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary pyridinium (B92312) salt. This transformation introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties and reactivity.

Reactions at the Cyclohexanone Ring

Beyond the carbonyl group, the cyclohexanone ring itself, particularly the α-carbons, can be a site of reactivity.

Alpha-Halogenation: In the presence of an acid catalyst, ketones can be halogenated at the α-position. The reaction proceeds through the formation of an enol intermediate, which is the nucleophile that attacks the halogen (e.g., Br₂) libretexts.orgopenstax.orglibretexts.org. For this compound, halogenation can occur at either the 2- or 6-position of the ring. The resulting α-bromo ketone is a versatile synthetic intermediate. For instance, treatment of α-bromo ketones with a base like pyridine can induce an E2 elimination reaction to form an α,β-unsaturated ketone libretexts.orgopenstax.orglibretexts.org. This sequence provides a method for introducing a carbon-carbon double bond into the cyclohexanone ring, conjugated with the carbonyl group.

Enolization and α-Functionalization Reactions

The reactivity of this compound is significantly influenced by the presence of protons on the carbons adjacent to the carbonyl group, known as α-protons. These protons are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com The formation of the enolate is a critical step that enables a variety of functionalization reactions at the α-position.

The unsymmetrical nature of this compound, with α-protons at both the C2 and C6 positions, allows for the formation of two distinct regioisomeric enolates. The removal of the proton from C6 leads to the "kinetic" enolate, which is formed faster due to being less sterically hindered. Conversely, removal of the more sterically hindered but more substituted proton at C2 (the methine proton) leads to the "thermodynamic" enolate, which is the more stable product. vanderbilt.edu The selective formation of one enolate over the other can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. Irreversible conditions, like using a strong, bulky base such as lithium diisopropylamide (LDA) at low temperatures (-78°C), favor the kinetic enolate. Reversible conditions, using a smaller, weaker base like potassium tert-butoxide in tert-butanol, allow for equilibration to the more stable thermodynamic enolate. vanderbilt.edu

Once formed, the enolate is a potent nucleophile and can react with a range of electrophiles to introduce new functional groups at the α-carbon. masterorganicchemistry.com Common α-functionalization reactions include:

Halogenation: In the presence of an acid or base catalyst, the ketone can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the α-position. The reaction proceeds through an enol or enolate intermediate. vanderbilt.edu

Alkylation: The enolate can be alkylated by reaction with alkyl halides. This reaction forms a new carbon-carbon bond and is a fundamental strategy for building more complex molecular frameworks.

Aldol Condensation: The enolate can act as a nucleophile, attacking the carbonyl carbon of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone, known as an aldol adduct. vanderbilt.edu

The pyridinyl substituent at the C2 position exerts an electron-withdrawing inductive effect, which can influence the acidity of the α-protons and the reactivity of the resulting enolates.

Ring Expansion and Contraction Reactions

The six-membered carbocyclic ring of this compound can be chemically altered through ring expansion and contraction reactions, providing pathways to larger or smaller ring systems.

Ring Expansion Reactions:

A primary method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . wikipedia.orghooghlywomenscollege.ac.in This reaction sequence begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol intermediate. For this compound, this would involve reaction with cyanide to form a cyanohydrin, followed by reduction of the nitrile group to a primary amine. Treatment of this amino alcohol with nitrous acid (generated from NaNO₂) generates an unstable diazonium ion. slideshare.net The subsequent loss of nitrogen gas (N₂) is accompanied by the migration of one of the adjacent ring carbons, leading to the formation of a ring-expanded cycloheptanone (B156872) derivative, 2-(Pyridin-4-yl)cycloheptanone. libretexts.org

Another significant ring expansion method is the Baeyer-Villiger oxidation . This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgmdpi.com The oxidant inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a seven-membered lactone (a cyclic ester). sigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. organic-chemistry.orgpitt.edu For this compound, the migration could involve either the C2 carbon (bearing the pyridyl group) or the C6 carbon. The electronic properties of the pyridyl substituent would influence which of the two possible lactones is formed preferentially.

Ring Contraction Reactions:

While less common for this specific substrate, ring contraction of cyclohexanone derivatives can be achieved through reactions like the Favorskii rearrangement. This reaction typically requires an α-halo ketone as the starting material. If this compound were first halogenated at the α-position, treatment with a base could induce a rearrangement to form a pyridinyl-substituted cyclopentanecarboxylic acid derivative.

Derivatization Strategies for Analytical and Synthetic Utility

Formation of Hydrazone Derivatives for Analytical Purposes

The carbonyl group of this compound serves as a reactive handle for derivatization, particularly for analytical applications. A common and effective strategy is the formation of hydrazones through condensation with hydrazine (B178648) or its substituted derivatives. This reaction is a cornerstone of classical qualitative organic analysis.

The reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a compound with a C=N-N linkage. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of this compound with DNPH yields a 2,4-dinitrophenylhydrazone, which is typically a brightly colored (yellow, orange, or red) solid.

The analytical utility of these derivatives is multifold:

Identification: The formation of a colored precipitate with DNPH is a reliable test for the presence of an aldehyde or ketone.

Characterization: The resulting hydrazone derivatives are often crystalline solids with sharp, characteristic melting points. These melting points can be used to identify the original ketone by comparison with known values.

Quantification: The intense color of the 2,4-dinitrophenylhydrazone derivatives allows for the quantitative determination of the ketone using spectrophotometric methods.

The table below lists common hydrazine reagents and the expected properties of their derivatives with this compound.

| Hydrazine Reagent | Derivative Name | Expected Properties | Primary Analytical Use |

|---|---|---|---|

| Hydrazine (H₂NNH₂) | This compound hydrazone | Crystalline solid | Synthetic intermediate |

| Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone | Crystalline solid | Characterization (Melting Point) |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone | Colored crystalline solid (Yellow/Orange) | Qualitative detection, Characterization |

| Semicarbazide (H₂NNHCONH₂) | This compound semicarbazone | Crystalline solid with sharp melting point | Characterization (Melting Point) |

Esterification and Etherification of Hydroxyl Derivatives

The synthetic utility of this compound can be expanded by first reducing the ketone to its corresponding alcohol, 2-(Pyridin-4-yl)cyclohexan-1-ol. This transformation converts the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening pathways for further derivatization through esterification and etherification.

Reduction to the Hydroxyl Derivative:

The reduction of the cyclohexanone can be readily achieved using hydride reducing agents. libretexts.org

Sodium borohydride (NaBH₄): A mild and selective reagent that reduces ketones to secondary alcohols, typically in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also efficiently reduces ketones to alcohols. chemistrysteps.com It requires an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step.

Esterification and Etherification:

The resulting 2-(Pyridin-4-yl)cyclohexan-1-ol, possessing a nucleophilic hydroxyl group, can undergo standard derivatization reactions:

Esterification: The alcohol can be converted to an ester by reacting it with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.

Etherification: The alcohol can be converted to an ether, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C linkage.

These derivatization strategies are valuable for modifying the compound's physical and biological properties.

| Reaction Type | Reagents | Product Class | General Structure of Product |

|---|---|---|---|

| Esterification | Acetyl chloride (CH₃COCl) / Pyridine | Acetate (B1210297) Ester | Pyridin-4-yl-cyclohexyl acetate |

| Esterification | Benzoyl chloride (C₆H₅COCl) / Pyridine | Benzoate Ester | Pyridin-4-yl-cyclohexyl benzoate |

| Etherification | 1. NaH; 2. Methyl iodide (CH₃I) | Methyl Ether | 4-(1-Methoxycyclohex-2-yl)pyridine |

| Etherification | 1. NaH; 2. Benzyl bromide (C₆H₅CH₂Br) | Benzyl Ether | 4-(1-(Benzyloxy)cyclohex-2-yl)pyridine |

Utilization as a Building Block for Complex Heterocyclic Systems

Synthesis of Pyrimidines and Thienopyrimidines

This compound is a valuable synthon for the construction of more complex fused heterocyclic systems, particularly pyrimidines and thienopyrimidines, which are core structures in many pharmacologically active compounds.

Synthesis of Thienopyrimidines:

A powerful route to substituted thienopyrimidines is through the Gewald aminothiophene synthesis . wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction utilizes the cyclohexanone ring as the foundation for building a fused thiophene (B33073) ring, which is subsequently cyclized to form the thienopyrimidine scaffold.

The typical reaction sequence starting from this compound involves:

Condensation: The ketone reacts with an active methylene nitrile, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of elemental sulfur and a base (e.g., morpholine (B109124) or triethylamine). nih.govarkat-usa.org

Thiophene Formation: This condensation leads to the in-situ formation of a polysubstituted 2-aminothiophene derivative. The cyclohexanone ring becomes a tetrahydrobenzo[b]thiophene system.

Pyrimidine (B1678525) Ring Annulation: The resulting 2-aminothiophene, which contains an amino group and an adjacent cyano or ester group, is a perfect precursor for building the pyrimidine ring. Heating the aminothiophene with reagents like formamide (B127407) or formic acid leads to cyclization and the formation of the fused thieno[2,3-d]pyrimidine (B153573) system. nih.gov

Synthesis of Pyrimidines:

The carbonyl group and adjacent α-methylene group of this compound can participate in condensation reactions to form pyrimidine rings. A common strategy involves reacting the ketone with a compound containing a N-C-N fragment, such as urea, thiourea, or guanidine (B92328), under acidic or basic conditions. nih.govresearchgate.net For example, the acid-catalyzed condensation of this compound with guanidine would lead to the formation of a 2-amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinazoline. Various synthetic methodologies, including microwave-assisted reactions, have been developed to improve the efficiency of these cyclocondensation reactions. nih.govmdpi.com

| Target Heterocycle | Key Reaction | Typical Reagents | Intermediate/Product Core Structure |

|---|---|---|---|

| Thienopyrimidine | Gewald Reaction & Annulation | 1. Ethyl cyanoacetate, Sulfur, Base 2. Formamide | Pyridinyl-substituted Tetrahydrobenzo wikipedia.orglibretexts.orgthieno[2,3-d]pyrimidine |

| Pyrimidine (Quinazoline) | Cyclocondensation | Guanidine, Acid catalyst | Pyridinyl-substituted Tetrahydroquinazoline |

| Pyrimidine (Quinazoline) | Cyclocondensation | Urea, Acid catalyst | Pyridinyl-substituted Tetrahydroquinazolinone |

Despite a comprehensive search of scientific literature, no specific research articles detailing the reactivity and derivatization of this compound to form ring-fused pyridones and polycyclic structures were identified. General synthetic methods for the formation of such ring systems from other starting materials are well-documented; however, their direct application to this compound is not described in the available literature.

Research Applications and Functionalization Strategies of 2 Pyridin 4 Yl Cyclohexanone Scaffolds

Role as Precursors for Novel Heterocyclic Architectures

The 2-(Pyridin-4-yl)cyclohexanone structure is a key starting point for the synthesis of diverse and complex heterocyclic frameworks. The presence of the reactive ketone group on the cyclohexyl ring, combined with the nucleophilic and electronically distinct pyridine (B92270) ring, provides multiple sites for functionalization and cyclization reactions.

Researchers have utilized pyridine-containing compounds as foundational materials for creating fused heterocyclic systems. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from a related pyridine derivative, demonstrating the utility of this class of compounds in building polyheterocyclic structures. nih.gov The general strategy often involves leveraging the reactivity of a functional group adjacent to the pyridine ring to construct new fused rings. Similarly, a diversity-oriented synthesis approach has been employed to create polyheterocyclic compounds like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This method starts with a multi-component reaction and proceeds through a cascade of intramolecular reactions to build the complex core. mdpi.com

The cyclohexanone (B45756) portion of the molecule is particularly amenable to reactions such as double Michael additions. This has been demonstrated in the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, where a diamide (B1670390) reacts with dibenzalacetones to form a highly functionalized cyclohexanone core. mdpi.com These complex structures serve as scaffolds for further chemical exploration and have been evaluated for various biological activities. mdpi.com The reactivity of pyridinium (B92312) 1,4-zwitterions in cyclization reactions further highlights the versatility of the pyridine moiety in forming five-membered heterocyclic compounds. mdpi.com

| Precursor Type | Reaction Strategy | Resulting Heterocyclic System |

| Pyridine-based amino esters | Cyclization with isothiocyanates | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines nih.gov |

| Pyridine-dicarboxamide | Double Michael addition | 2,6-diaryl-4-oxo-cyclohexane-1,1-dicarboxamides mdpi.com |

| 5-Aminooxazole (from Ugi-Zhu) | Cascade (aza Diels-Alder, etc.) | Pyrrolo[3,4-b]pyridin-5-one core mdpi.com |

| Pyridinium 1,4-zwitterions | (2+3) Cyclization | Fully substituted pyrazoles mdpi.com |

Components in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions. This property is extensively utilized in coordination chemistry to form a wide array of metal complexes and is particularly valuable in the construction of Metal-Organic Frameworks (MOFs). wikipedia.org

MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-containing ligands, known as pyridylcarboxylates or pyridylbenzoates, are frequently used in MOF synthesis due to their ability to form stable and diverse structural motifs. rsc.orgresearchgate.net The introduction of a pyridine group into the organic linker can significantly influence the properties and stability of the resulting framework. rsc.org For example, pyridine has been shown to induce structural reconfiguration in MOFs, transforming a 3D structure into a 2D nanosheet, which can enhance properties like catalytic activity by exposing more metal active sites. rsc.org

The confinement of pyridine derivatives within a MOF host can also lead to interesting functional materials. Studies have shown that host-guest systems based on a magnesium-MOF and pyridine derivative guests can facilitate photoinduced electron-transfer processes, resulting in long-lived charge-separated states with distinct color changes upon UV-light irradiation. nih.gov This highlights the potential for creating advanced photoactive materials. The versatility of the pyridine ligand allows for the synthesis of complexes with various geometries, including octahedral and tetrahedral, which are precursors for applications in catalysis and materials science. wikipedia.org

| MOF System / Complex Type | Ligand Type | Metal Ion(s) | Key Feature / Application |

| 2D Co-MOF | Pyridine and 1,4-benzenedicarboxylic acid | Co, Fe | Enhanced catalytic activity for oxygen evolution reaction rsc.org |

| Host-Guest Mg-MOF | Pyridine derivatives (guests) | Mg | Photoinduced electron transfer nih.gov |

| Indium-MOFs | Pyridylcarboxylate ligands | In | High stability, applications in separation and sensing rsc.org |

| Cobalt-MOF | 4-(4-pyridyl)benzoate (44pba) | Co | Solvatochromic properties researchgate.net |

| General Pyridine Complexes | Pyridine | Various transition metals | Precursors in organometallic chemistry and catalysis wikipedia.org |

Development of Chemical Biology Probes for Mechanistic Studies

Chemical probes are small-molecule modulators of protein function that enable the investigation of biological mechanisms in cellular and organismal contexts. nih.gov The this compound scaffold possesses features that make it an attractive starting point for the development of such probes. A high-quality chemical probe should be potent, selective, and allow for the study of its molecular target. nih.govnih.gov

While specific probes based directly on this compound are not extensively documented, the scaffold's inherent functionalities are well-suited for probe development. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the cyclohexanone ring provides a site for introducing various functionalities. For example, the ketone can be derivatized to attach reporter tags such as fluorescent labels or biotin (B1667282) for use in microscopy, flow cytometry, or proteomic analyses. mskcc.org

The development of chemical probes is a multidisciplinary effort that combines chemical synthesis with medicinal chemistry to optimize properties for in vivo studies. mskcc.org The goal is to create tools that can manipulate a protein's function in a controlled manner, providing insights that are complementary to genetic approaches. nih.govmskcc.org The modular nature of the this compound scaffold allows for systematic chemical "mutation" or derivatization to explore structure-activity relationships and optimize target engagement and selectivity, which are crucial steps in transforming a starting scaffold into a high-impact chemical probe. mskcc.orgrsc.org

| Probe Development Aspect | Required Feature | Potential of this compound Scaffold |

| Target Engagement | Specific binding motifs (H-bond donors/acceptors, aromatic rings) | Pyridine nitrogen acts as an H-bond acceptor; aromatic ring allows for π-interactions. |

| Cellular Activity | Cell permeability, stability | Tunable lipophilicity by modifying the cyclohexanone ring. |

| Target Identification/Visualization | Site for conjugation of reporter tags | The ketone on the cyclohexanone ring can be functionalized with fluorescent dyes, biotin, etc. mskcc.org |

| Structure-Activity Relationship (SAR) | Modifiable core structure | Both the pyridine and cyclohexanone rings can be systematically derivatized. |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The this compound scaffold contains key functional groups that can participate in these interactions, making it a valuable component for designing self-assembling systems.

The pyridine moiety is a well-established building block in supramolecular chemistry. Its ability to coordinate with metals and act as a hydrogen bond acceptor allows for the construction of complex, ordered architectures. For example, new macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble with transition metal ions to form specific complexes. rsc.org These complexes can, in turn, serve as receptors for anions, demonstrating hierarchical assembly. rsc.org

Furthermore, the self-assembly of pyridine-based ureas can be tuned by the inclusion of solvent guests, which influence the conformation of the final supramolecular structure. amanote.com This highlights the sensitivity and programmability of self-assembly processes involving pyridine units. The combination of a rigid aromatic group (pyridine) and a flexible aliphatic ring (cyclohexanone) in the this compound scaffold could lead to the formation of unique supramolecular polymers or discrete assemblies with tunable properties. The interplay of hydrogen bonding involving the ketone and coordination via the pyridine nitrogen provides orthogonal interaction sites that can be exploited to create highly ordered materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.